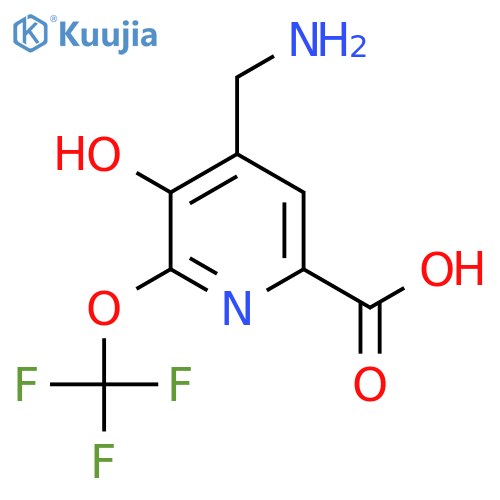Cas no 1804353-86-3 (4-(Aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxylic acid)

1804353-86-3 structure
商品名:4-(Aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxylic acid
CAS番号:1804353-86-3
MF:C8H7F3N2O4
メガワット:252.147392511368
CID:4914032
4-(Aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxylic acid
-
- インチ: 1S/C8H7F3N2O4/c9-8(10,11)17-6-5(14)3(2-12)1-4(13-6)7(15)16/h1,14H,2,12H2,(H,15,16)
- InChIKey: GTNJGARTUHRFGK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=C(C=C(C(=O)O)N=1)CN)O)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 286
- トポロジー分子極性表面積: 106
- 疎水性パラメータ計算基準値(XlogP): -1
4-(Aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020471-500mg |
4-(Aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxylic acid |
1804353-86-3 | 97% | 500mg |
$950.60 | 2022-04-02 | |
| Alichem | A025020471-1g |
4-(Aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxylic acid |
1804353-86-3 | 97% | 1g |
$1,612.80 | 2022-04-02 |
4-(Aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxylic acid 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
1804353-86-3 (4-(Aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxylic acid) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
